A Technical Guide to the Structural Elucidation of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide
A Technical Guide to the Structural Elucidation of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide
Abstract
The definitive structural confirmation of novel chemical entities is a cornerstone of chemical synthesis and drug development. (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide, a molecule integrating the chiral pyroglutamic acid scaffold with a nitroaromatic moiety, presents a valuable case study for a multi-technique approach to structural elucidation. Pyroglutamic acid and its derivatives are recognized as versatile precursors in asymmetric synthesis and are components of various bioactive molecules.[1][2] This guide provides an in-depth, experience-driven framework for researchers to unambiguously determine and validate the molecular structure of this compound. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow. The methodologies detailed herein—spanning mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques—are grounded in established chemical principles and serve as a comprehensive protocol for scientists in the field.
Introduction: The Molecule and the Rationale
(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide is composed of two key pharmacologically relevant fragments:
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The (2S)-5-oxopyrrolidine-2-carboxamide core: This is derived from L-pyroglutamic acid, a cyclic amino acid derivative.[3] Its rigid, chiral structure makes it a "privileged scaffold" in medicinal chemistry, often used to constrain peptide conformations and enhance biological activity.[1][4]
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The 4-nitrophenyl group: An electron-withdrawing aromatic system frequently used in medicinal chemistry to modulate electronic properties and serve as a synthetic handle.
Accurate structural elucidation is paramount for several reasons:
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Confirmation of Synthesis: Validates that the intended chemical transformation has occurred.
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Stereochemical Integrity: Confirms that the chiral center at the C2 position remains in the desired (S) configuration, which is critical for biological activity.
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Structure-Activity Relationship (SAR) Studies: Provides the foundational structural data needed to interpret biological results and design next-generation analogs.
This guide details an integrated analytical strategy designed to provide orthogonal data points, which, when combined, leave no ambiguity as to the molecule's identity, connectivity, and key functional features.
The Integrated Analytical Workflow
No single analytical technique can provide a complete structural picture. A synergistic approach is essential. Our strategy relies on a logical progression, where each experiment answers specific questions and informs the next step.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: The First Checkpoint
Causality: The first and most fundamental question is: "What is the molecular weight and elemental composition?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[5]
Expected Data
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Molecular Formula: C₁₁H₁₁N₃O₄
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Monoisotopic Mass: 249.0750 g/mol
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Expected Ion: In positive-ion electrospray ionization (ESI), the most likely observed species will be the protonated molecule, [M+H]⁺, at m/z 249.0750 + 1.0078 = 250.0828.
Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
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Analysis Mode: Acquire data in positive ion mode.
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Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.
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Data Analysis: Identify the peak corresponding to [M+H]⁺. Use the instrument software to calculate the elemental composition based on the exact mass and compare it to the theoretical formula C₁₁H₁₁N₃O₄.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality: Before delving into the complex connectivity map from NMR, IR spectroscopy provides rapid, confirmatory evidence for the presence of key functional groups.[6] This technique validates the incorporation of the amide and nitro groups and confirms the integrity of the lactam ring.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity | Rationale & Reference |
| ~3300 | Amide (N-H) | Stretch | Medium | Characteristic of a secondary amide N-H bond.[7] |
| ~1770 | Lactam (C=O) | Stretch | Strong | The five-membered ring introduces strain, shifting the carbonyl absorption to a higher frequency than a typical acyclic ketone or amide.[8] |
| ~1680 | Amide I (C=O) | Stretch | Strong | The C=O stretch of the secondary amide linking the two main fragments. |
| ~1595, ~1490 | Aromatic Ring (C=C) | Stretch | Medium-Weak | Typical absorptions for a benzene ring. |
| ~1520 | Nitro (N-O) | Asymmetric Stretch | Strong | One of the two highly characteristic and strong peaks for a nitro group, confirming its presence.[9][10][11] |
| ~1345 | Nitro (N-O) | Symmetric Stretch | Strong | The second characteristic peak for a nitro group.[9][10][11] |
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
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Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric (CO₂, H₂O) absorptions.
NMR Spectroscopy: The Definitive Connectivity Map
Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[12] A full suite of 1D and 2D experiments will allow us to assign every proton and carbon, and crucially, to piece them together to confirm the covalent framework.
¹H NMR: Proton Environment Analysis
Expected Resonances:
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Aromatic Protons (4H): The para-substituted nitrophenyl group will exhibit a classic A₂B₂ system (appearing as two distinct doublets), due to the strong electron-withdrawing effect of the nitro group and the electron-donating effect of the amide nitrogen. The protons ortho to the nitro group will be significantly downfield (deshielded).
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Amide Proton (1H): A singlet or broad singlet, typically downfield, which should be exchangeable with D₂O.
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C2-H Proton (1H): A methine proton adjacent to a carbonyl and a nitrogen. It will appear as a doublet of doublets (dd) due to coupling with the two C3 protons.
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C3-CH₂ Protons (2H): These two protons are diastereotopic (chemically non-equivalent) due to the adjacent C2 chiral center. They will appear as two separate multiplets, each coupling to the C2 proton and the C4 protons.
-
C4-CH₂ Protons (2H): Also diastereotopic, these will appear as two multiplets, coupling to the C3 protons.
¹³C NMR: Carbon Skeleton Mapping
Expected Resonances:
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Carbonyl Carbons (2): Two distinct signals in the ~170-180 ppm range for the lactam and amide carbonyls.
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Aromatic Carbons (6): Due to symmetry, only four signals are expected for the p-nitrophenyl ring. The carbon bearing the nitro group (ipso-carbon) will be highly deshielded.
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Aliphatic Carbons (3): Three signals corresponding to C2, C3, and C4 of the pyrrolidine ring. A DEPT-135 experiment can be used to distinguish CH (positive signal) from CH₂ (negative signal) carbons.
Predicted ¹H and ¹³C NMR Data
| Atom Position | ¹H Shift (ppm, est.) | ¹³C Shift (ppm, est.) | Multiplicity | Notes |
| C2-H | ~4.5 | ~58 | dd | Chiral center proton. |
| C3-H₂ | ~2.2 - 2.6 | ~30 | m | Diastereotopic protons. |
| C4-H₂ | ~2.4 - 2.8 | ~25 | m | Diastereotopic protons. |
| C5 (C=O) | - | ~178 | - | Lactam carbonyl. |
| C6 (C=O) | - | ~172 | - | Amide carbonyl. |
| N-H (amide) | ~10.5 | - | s (br) | Exchangeable with D₂O. |
| C1' | - | ~145 | - | Aromatic C attached to NH. |
| C2'/C6' | ~7.8 | ~120 | d | Aromatic CH ortho to NH. |
| C3'/C5' | ~8.2 | ~125 | d | Aromatic CH ortho to NO₂. |
| C4' | - | ~143 | - | Aromatic C attached to NO₂. |
Note: Chemical shifts are estimates based on analogous structures and may vary depending on solvent and concentration.[13][14]
2D NMR: Unambiguous Connectivity Proof
Causality: While 1D NMR suggests the structure, 2D NMR proves it by showing which atoms are connected through bonds.
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect to see correlations tracing the path from C2-H → C3-H₂ → C4-H₂. We also expect to see a correlation between the two aromatic doublets.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the C2, C3, C4, and aromatic CH carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the structural fragments. It shows correlations between protons and carbons that are 2-3 bonds away.
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